molecular formula C52H53N3O8S B1192039 6N-FAM

6N-FAM

Cat. No.: B1192039
M. Wt: 880.069
InChI Key: CXVIXELBRGYJOW-OCTREFHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6N-FAM is a specialized fluorescent probe created by conjugating a potent synthetic agonist to the 6-carboxyfluorescein dye, forming a high-affinity tool essential for studying human NR5A nuclear receptors, including steroidogenic factor 1 (SF-1) and liver receptor homologue 1 (LRH-1) . This amine-reactive succinimidyl ester (NHS ester) enables robust, covalent labeling of biomolecules, forming stable carboxyamide linkages that are more resistant to hydrolysis than those prepared with FITC . The mechanism involves the succinimidyl group specifically reacting with primary amines on peptides, proteins, or amino-modified nucleotides, allowing the probe to be retained within cells for extended periods without transferring to adjacent cells . Its primary research value is in the development of versatile and sensitive direct ligand binding assays, such as fluorescence polarization (FP) competition assays, which are crucial for evaluating small molecule modulators and candidate endogenous phospholipid ligands for these important pharmacological targets . For 25 LRH-1 agonists, the binding affinity measured with this probe accurately predicted cellular activation potency, demonstrating its direct application in streamlining drug discovery campaigns for cancers and metabolic diseases . The probe exhibits excellent spectral properties, with excitation and emission maxima suitable for common instrumentation; the 6-FAM dye has an excitation maximum around 492-496 nm and an emission maximum of 516-517 nm, making it an excellent match for the 488 nm spectral line of argon-ion lasers . This membrane-impermeant dye can be incorporated into liposomes for tracking or loaded into cells via techniques like microinjection . When handling, the product should be protected from light and moisture, with long-term storage recommended at -20°C to maintain stability for at least two years .

Properties

Molecular Formula

C52H53N3O8S

Molecular Weight

880.069

IUPAC Name

N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-10-((3aR,6S,6aR)-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalen-2-yl)decanamide

InChI

InChI=1S/C52H53N3O8S/c1-33(34-15-10-7-11-16-34)51-28-27-45(55-64(53,60)61)44(51)29-36(49(51)35-17-12-8-13-18-35)19-9-5-3-2-4-6-14-20-48(58)54-37-21-24-41-40(30-37)50(59)63-52(41)42-25-22-38(56)31-46(42)62-47-32-39(57)23-26-43(47)52/h7-8,10-13,15-18,21-26,30-32,44-45,55-57H,1-6,9,14,19-20,27-29H2,(H,54,58)(H2,53,60,61)/t44-,45-,51-/m0/s1

InChI Key

CXVIXELBRGYJOW-OCTREFHSSA-N

SMILES

O=C(NC1=CC2=C(C3(C4=C(OC5=C3C=CC(O)=C5)C=C(O)C=C4)OC2=O)C=C1)CCCCCCCCCC6=C(C7=CC=CC=C7)[C@]8(C(C9=CC=CC=C9)=C)CC[C@H](NS(=O)(N)=O)[C@]8([H])C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6N-FAM;  6N FAM;  6NFAM

Origin of Product

United States

Advanced Synthetic Strategies and Derivatization Approaches for 6 Fam in Research Applications

Modern Synthetic Pathways for High-Purity 6-FAM Production

The demand for isomerically pure 6-FAM has spurred the refinement of its synthesis, moving from classical methods to more controlled and efficient pathways. longdom.org The primary challenge in 6-FAM synthesis lies in the separation of the 5- and 6-carboxyfluorescein (B556484) isomers, which are typically produced as a mixture. thieme-connect.comtamu.edu

Optimization of Reaction Conditions for Isomeric Specificity

The foundational synthesis of carboxyfluorescein involves the condensation of resorcinol (B1680541) with 4-carboxyphthalic anhydride (B1165640) (also known as 1,2,4-benzenetricarboxylic anhydride). thieme-connect.comepa.govresearchgate.net This reaction, typically carried out in the presence of a strong acid catalyst like methanesulfonic acid, yields a mixture of the 5- and 6-isomers. thieme-connect.comepa.govresearchgate.net Achieving high isomeric purity necessitates optimized reaction and purification conditions.

Initial synthetic routes often resulted in a roughly equimolar mixture of 5-FAM and 6-FAM, requiring laborious purification steps. Modern approaches focus on fractional crystallization to separate the isomers. thieme-connect.comtamu.edu One effective method involves the recrystallization of the crude product from a methanol-hexane or ethanol-hexane solvent system. thieme-connect.comtamu.eduepa.gov This process can yield both 5- and 6-carboxyfluorescein with purities exceeding 98%. thieme-connect.comtamu.eduepa.gov The choice of solvent and temperature are critical parameters in achieving this high level of isomeric specificity. tamu.edu

ParameterConditionOutcome
Reactants Resorcinol, 4-Carboxyphthalic AnhydrideFormation of 5- and 6-carboxyfluorescein mixture
Catalyst Methanesulfonic AcidPromotes condensation reaction
Initial Product Mixture of 5- and 6-isomersRequires further purification
Purification Fractional Crystallization (Methanol-Hexane or Ethanol-Hexane)Separation of isomers to >98% purity thieme-connect.comtamu.eduepa.gov

Development of Phosphoramidite (B1245037) Forms for Oligonucleotide Synthesis

For applications in molecular biology, particularly in the synthesis of labeled DNA and RNA probes, 6-FAM is often converted into a phosphoramidite derivative. fivephoton.comlumiprobe.com This chemical modification allows for the direct incorporation of the fluorescent label into an oligonucleotide chain during automated synthesis. scienceandnature.orgfivephoton.com 6-FAM phosphoramidite is a key reagent for 5'-end labeling of oligonucleotides. scienceandnature.org

The synthesis of 6-FAM phosphoramidite involves coupling the carboxylic acid group of 6-FAM to a linker, which is then attached to the phosphoramidite moiety. researchgate.net The use of protecting groups on the fluorescein (B123965) core, such as pivaloyl groups, is crucial during this process to prevent unwanted side reactions. researchgate.net The development of stable and efficient 6-FAM phosphoramidites has been instrumental in advancing technologies like real-time PCR and DNA sequencing. researchgate.netucsd.edu These reagents are available as single isomers, ensuring the production of homogeneously labeled oligonucleotides. lumiprobe.com

Site-Specific Bioconjugation Chemistries Utilizing 6-FAM Derivatives

The utility of 6-FAM as a fluorescent label is realized through its covalent attachment to biomolecules. Site-specific bioconjugation is critical to ensure that the label does not interfere with the biological activity of the target molecule. acs.org This has led to the development of a variety of 6-FAM derivatives with specific reactive groups.

Amine-Reactive (e.g., NHS Ester) and Thiol-Reactive 6-FAM Conjugation Strategies

Amine-Reactive Strategies: The most common method for labeling proteins and amine-modified oligonucleotides involves the use of amine-reactive 6-FAM derivatives, particularly N-hydroxysuccinimidyl (NHS) esters. acs.orgthermofisher.com 6-FAM NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the 5'-amino linkers in synthetic oligonucleotides, to form stable amide bonds. ucsd.edu The reaction is typically performed in a buffer with a slightly basic pH (around 8.3-9.0) to ensure the amine is in its non-protonated, reactive state. thermofisher.com

Thiol-Reactive Strategies: For targeting cysteine residues in proteins or thiol-modified oligonucleotides, thiol-reactive 6-FAM derivatives are employed. lumiprobe.comtocris.com 6-FAM maleimide (B117702) is a widely used reagent that reacts specifically with sulfhydryl groups to form a stable thioether linkage. lumiprobe.comtocris.combioacts.com This reaction is most efficient at a pH between 7.0 and 7.5. tocris.comthermofisher.cn It is often necessary to reduce disulfide bonds within a protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to make the cysteine thiols available for conjugation. lumiprobe.comthermofisher.cn

Reactive GroupTarget Functional GroupResulting BondOptimal pH
N-hydroxysuccinimidyl (NHS) Ester Primary Amine (-NH2)Amide8.3 - 9.0 thermofisher.com
Maleimide Thiol/Sulfhydryl (-SH)Thioether7.0 - 7.5 tocris.comthermofisher.cn

Click Chemistry Integration with 6-FAM Scaffolds for Bioorthogonal Labeling

Click chemistry, a set of biocompatible reactions, has emerged as a powerful tool for bioorthogonal labeling, allowing for the specific modification of biomolecules in complex biological environments. the-scientist.comacs.orgrsc.org The integration of click chemistry with 6-FAM involves creating derivatives of the fluorophore that can participate in these highly specific reactions.

A common approach is to synthesize 6-FAM derivatives containing an azide (B81097) or an alkyne group. researchgate.net These modified 6-FAM molecules can then be "clicked" onto a biomolecule that has been functionalized with the complementary reactive partner (an alkyne or an azide, respectively) through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. rsc.org This strategy offers high specificity and efficiency, enabling the precise labeling of target molecules in living cells without interfering with native biological processes. the-scientist.comnih.gov

Exploration of Linker Architectures and Their Influence on Conjugate Performance in Research

The linker, or spacer arm, that connects 6-FAM to a biomolecule plays a critical role in the performance of the resulting conjugate. acs.orgresearchgate.net The length, flexibility, and chemical nature of the linker can significantly impact the fluorescence properties of the dye and the biological activity of the labeled molecule. nih.govrsc.org

Spectroscopic and Photophysical Research of 6 Fam and Its Conjugates

In-depth Spectroscopic Characterization Techniques for 6-FAM-Labeled Biomolecules.

Time-Resolved Fluorescence and Fluorescence Anisotropy Studies of 6-FAM Dynamics.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information about the excited-state lifetime of the fluorophore. For 6-FAM, fluorescence decay has been observed to exhibit single-exponential kinetics with a lifetime of approximately 4.18 ns researchgate.net. This technique is valuable for studying dynamic processes and environmental changes that affect the fluorophore's excited state ed.ac.uk.

Fluorescence anisotropy is a powerful technique that measures the time-dependent depolarization of emitted light from a fluorophore, providing insights into its rotational motions and the apparent molecular size of the labeled biomolecule researchgate.netnih.govnih.gov. This method is sensitive to the rotational diffusion of the fluorophore, which can be altered upon interactions between biomolecules researchgate.net. For instance, time-resolved fluorescence anisotropy has been successfully applied to study the interaction between DNA covalently labeled with 6-FAM and a peptide truncated from the p53 protein core domain nih.gov. Changes in anisotropy decay lifetime and fluorescence intensity quenching were monitored, demonstrating that the anisotropy decay of 6-FAM can be used to examine the binding affinity of peptides to DNA and to represent the rigidity of the formed complexes nih.gov. The photophysical properties of 6-FAM, including its fluorescence intensity, lifetime of excited states, and degree of polarization, are significantly influenced by the viscosity of the medium, with structural relaxation slowing down in more viscous solutions ejournal.by.

Fluorescence Correlation Spectroscopy (FCS) and Single-Molecule Fluorescence Investigations

Fluorescence Correlation Spectroscopy (FCS) and single-molecule fluorescence investigations represent highly sensitive approaches to studying biomolecular dynamics and interactions at the individual molecule level. These techniques leverage the fluorescence properties of dyes like 6-FAM to provide detailed information that ensemble measurements might obscure. Single-molecule fluorescence methods have become indispensable for determining bioconformational dynamics and biomolecular interactions through precise measurements of inter- and intra-molecular distances nih.gov. While specific detailed findings for 6-FAM with FCS are not universally reported in all contexts, 6-FAM's high quantum yield and compatibility with common laser excitation wavelengths make it a suitable fluorophore for such high-resolution studies. These investigations can reveal diffusion coefficients, concentration, and aggregation states of 6-FAM-labeled biomolecules, offering a deeper understanding of their behavior in complex biological systems.

Research into Photostability Mechanisms and Mitigation Strategies for 6-FAM.

Photostability is a critical factor for fluorescent dyes, especially in applications requiring prolonged illumination, such as live-cell imaging or high-throughput screening. 6-FAM, like other fluorescein (B123965) derivatives, is susceptible to photobleaching, an irreversible destruction of the excited fluorophore that limits fluorescence detectability under high-intensity illumination conditions researchgate.netscienceandnature.org.

Investigation of Photobleaching Pathways and Photoprotective Additives

Research into photobleaching pathways indicates that the process often involves the fluorophore entering higher-order excited states, inter-system crossing to triplet states, or excited-state absorption of additional photons nih.govacs.org. These pathways can lead to photochemical reactions, isomerization, blinking, or irreversible bond breakage, ultimately resulting in the cessation of emission nih.govacs.org. For acceptor fluorophores in FRET experiments, photobleaching has been observed to scale with FRET efficiency and can be enhanced under picosecond-pulsed excitation compared to continuous-wave excitation nih.govacs.org. The main pathway for acceptor photobleaching is often through the absorption of a short-wavelength photon from the fluorophore's first excited singlet state nih.govacs.org.

To mitigate photobleaching, various strategies are employed, including the use of photoprotective additives, commonly known as antifade reagents or anti-oxidants nih.govmedchemexpress.com. These additives work by scavenging reactive oxygen species that contribute to oxidative photobleaching or by altering the fluorophore's excited-state pathways to favor non-destructive deactivation nih.gov.

Environmental Factors Influencing 6-FAM Photostability in Biological Contexts

The photostability of 6-FAM is significantly influenced by its immediate environment, particularly in biological contexts. As noted, the pH of the solution plays a crucial role, with fluorescence decreasing below pH 7 due to protonation of the dye researchgate.netidtdna.comidtdna.comscienceandnature.org. This pH-dependency is attributed to the different protolytic species of fluorescein derivatives (cationic, neutral, monoanionic, and dianionic) that exist at varying pH levels, each with distinct photophysical properties researchgate.net. The fluorescence intensity of 6-FAM has been shown to decrease at pH values of 6–7 and almost disappear in acidic media ejournal.by.

Environmental Sensing Capabilities of 6-FAM Fluorescence in Research Models.

The fluorescence properties of 6-FAM make it a valuable tool for environmental sensing in various research models. Its sensitivity to changes in the local environment, particularly pH, allows it to serve as a fluorescent indicator for monitoring these parameters idtdna.comidtdna.comscienceandnature.orgresearchgate.neted.ac.ukejournal.by.

Beyond pH sensing, 6-FAM has been incorporated into aptamer-based biosensors for the detection of specific target molecules imrpress.com. In such systems, the aptamer, labeled with 6-FAM, undergoes a conformational change upon binding to the target, which can lead to a measurable change in fluorescence intensity imrpress.com. This principle has been applied in developing highly sensitive detection systems for various analytes, including metal ions like potassium (K⁺) researchgate.net. The ability of 6-FAM to be easily introduced into DNA or RNA sequences at various positions further enhances its utility in developing novel biosensors for environmental monitoring and other research applications imrpress.comfrontiersin.org.

Impact of pH, Solvent Polarity, and Ionic Strength on 6-FAM Spectral Behavior

The spectral behavior of 6-FAM is highly sensitive to changes in its surrounding environment, making it a valuable probe for various physiochemical parameters.

pH Effects

6-FAM is recognized as a pH-sensitive fluorescent dye abcam.com. Its fluorescence emission intensity is directly influenced by pH, exhibiting an increase as pH rises, particularly within the physiological range of 6-7.4 sigmaaldrich.com. Below a pH of 7, 6-FAM undergoes protonation, which leads to a noticeable decrease in its fluorescence abcam.comresearchgate.net. Fluorescein and its derivatives, including 6-FAM, participate in multiple pH-dependent ionic equilibria thermofisher.com. Specifically, the acidification of the fluorescein dianion results in the protonation of the phenol (B47542) group (with a pKa of approximately 6.4), forming the fluorescein monoanion thermofisher.com. Further acidification leads to the protonation of the carboxylic acid group (with a pKa below 5), yielding the neutral species thermofisher.com. For optimal performance, 6-FAM is typically employed in the pH range of 7.5-8.5 researchgate.net.

Solvent Polarity Effects

The polarity of the solvent significantly impacts the equilibrium forms and, consequently, the spectroscopic properties of fluorescein and its derivatives. In polar protic solvents, the acidic phenol hydrogen dissociates (pKa = 6.4 in water), establishing an equilibrium between the neutral and anionic forms mdpi.com. Conversely, in aprotic solvents, the neutral lactone form is predominant mdpi.com. The absorption and emission band shifts of these dyes exhibit a strong dependency on the hydrogen bond donor/acceptor properties and dielectric constants of the solvents mdpi.com. While the relative quantum efficiency does not consistently correlate with solvent polarity, it has been observed to be significantly higher in protic solvents like ethanol (B145695) mdpi.com.

Ionic Strength Effects

Ionic strength is another critical environmental factor that influences the spectroscopic properties of 6-FAM. It can alter the apparent pKa values of fluorescent pH indicators such as carboxyfluorescein d-nb.info. An increase in ionic strength can screen electrostatic interactions, thereby affecting the solubility and behavior of the dye acs.org. Research indicates that the apparent pKa of carboxyfluorescein shifts with increasing ionic strength d-nb.info. For example, a study showed that varying the ionic strength from 50 mM to 400 mM could lead to a pH error of approximately 0.12 pH units, with the apparent pKa values decreasing as the ionic strength increases d-nb.info.

The following table illustrates the effect of ionic strength on the apparent pKa of carboxyfluorescein:

Ionic Strength (mM)Apparent pKa
26.82
506.49
1006.42
2006.34
3006.26
4006.25

Data adapted from d-nb.info

Probing Microenvironment Changes via 6-FAM Probes

6-FAM and its conjugates are extensively utilized as probes to detect and characterize changes within microenvironments. For instance, the fluorescence of 6-carboxyfluorescein (B556484) (6-CF) can be employed to monitor the efflux of substances from small unilamellar vesicles lookchemmall.com. In such applications, highly quenched 6-CF, when entrapped within vesicles, becomes fluorescent upon its release, providing a direct measure of membrane permeability lookchemmall.com.

The conjugation of fluorescein derivatives, including 5(6)-carboxyfluorescein (B613776) (CF), to scaffold proteins like bovine serum albumin (BSA) can significantly impact their spectrochemical properties muni.cz. This includes alterations in spectral maxima, pH sensitivity, and quantum yield, which are largely attributable to the influence of immobilization on the indicator's microenvironment muni.cz. Furthermore, the structural relaxation of molecules in their excited state can be slowed down by increases in solution viscosity or microviscosity, a phenomenon observed in water-glycerol mixtures and micellar solutions researchgate.net. These characteristics underscore 6-FAM's versatility in sensing subtle changes in its immediate surroundings.

Methodological Advancements and Research Applications of 6 Fam in Molecular and Cellular Biology

Advanced Nucleic Acid Labeling and Hybridization Probe Development with 6-FAM

6-FAM is a cornerstone in the development of advanced nucleic acid labeling and hybridization probes due to its robust fluorescent properties and versatile conjugation chemistry selleckchem.commetabion.com. It is frequently coupled to DNA and RNA oligonucleotides, typically via an amide bond, and exhibits good solubility in water metabion.com. The ability of 6-FAM to be incorporated during oligonucleotide synthesis or conjugated post-synthetically further enhances its utility in creating highly specific and sensitive probes for various molecular detection techniques aatbio.com.

Fluorescence In Situ Hybridization (FISH) and Cytogenetics Research using 6-FAM Probes

In cytogenetics and molecular diagnostics, Fluorescence In Situ Hybridization (FISH) is a powerful technique for visualizing specific DNA or RNA sequences within cells and tissues. 6-FAM-labeled probes are extensively employed in FISH due to their bright green fluorescence, which provides clear signal detection under fluorescence microscopy abcam.com. These probes enable the precise localization of genes, chromosomal aberrations, and gene expression patterns. For instance, 6-FAM-conjugated oligonucleotide probes have been successfully used to detect specific genomic regions, such as those associated with oncogenes or viral integrations, allowing for the identification of chromosomal translocations, deletions, and amplifications in diagnostic settings abcam.combiotium.com. The high signal-to-noise ratio offered by 6-FAM contributes significantly to the accuracy and reliability of FISH assays in both research and clinical applications biosyn.com.

Quantitative PCR (qPCR) and Real-Time PCR Methodologies with 6-FAM Reporter Dyes

6-FAM serves as a primary reporter dye in quantitative Polymerase Chain Reaction (qPCR) and real-time PCR methodologies, particularly in TaqMan® probe-based assays. In these applications, 6-FAM is typically attached to the 5' end of a hydrolysis probe, while a quencher molecule is positioned at the 3' end. During the PCR amplification process, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the 6-FAM reporter from the quencher. This separation leads to an increase in 6-FAM fluorescence, which is directly proportional to the amount of amplified DNA, allowing for real-time monitoring and quantification of nucleic acid targets. The spectral characteristics of 6-FAM are well-suited for common real-time PCR instruments, making it a standard choice for gene expression analysis, pathogen detection, and genetic variation studies.

Development of FRET-Based Biosensors Incorporating 6-FAM as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm) and their emission and excitation spectra overlap. 6-FAM is a highly versatile fluorophore frequently integrated into FRET-based biosensors, functioning effectively as either a donor or an acceptor molecule. Its excitation peak at approximately 495 nm and emission peak around 520 nm make it an excellent FRET partner for various dyes abcam.com.

When 6-FAM acts as a donor, its fluorescence is quenched by a suitable acceptor (e.g., TAMRA, Cy3) when the FRET pair is in close proximity. Upon a conformational change or molecular interaction that separates the donor and acceptor, 6-FAM's fluorescence is restored, signaling the event. Conversely, 6-FAM can serve as an acceptor, receiving energy from a donor (e.g., tryptophan residues in proteins, certain blue-emitting dyes) and emitting its characteristic green fluorescence.

FRET biosensors incorporating 6-FAM have been developed for a wide array of applications, including:

Enzyme activity detection: Biosensors designed to detect protease activity often use a peptide substrate labeled with 6-FAM and a quencher. Cleavage of the peptide separates 6-FAM from the quencher, resulting in increased fluorescence.

Nucleic acid hybridization: Probes with 6-FAM and a quencher can detect specific DNA/RNA sequences. Hybridization brings the fluorophore and quencher into proximity, leading to FRET.

Protein-protein interactions: FRET pairs, including 6-FAM, can be attached to interacting proteins to monitor their binding and dissociation dynamics in real-time within live cells.

Conformational changes: Biosensors tracking protein conformational changes often use 6-FAM as part of a FRET pair, where the change in distance between the fluorophores alters the FRET efficiency.

The robust photophysical properties of 6-FAM contribute to the high sensitivity and reliability of these FRET-based detection systems, enabling the study of dynamic molecular processes with high spatial and temporal resolution.

6-FAM in Aptamer-Based Detection and Sensing Systems

Aptamers are single-stranded nucleic acid (DNA or RNA) molecules that can bind to specific target molecules with high affinity and selectivity, similar to antibodies. 6-FAM is widely employed in the construction of aptamer-based detection and sensing systems, often referred to as aptasensors, due to its excellent fluorescent properties and ease of conjugation to oligonucleotides.

In many aptasensor designs, 6-FAM is strategically positioned on the aptamer sequence. The binding event between the aptamer and its target often induces a conformational change in the aptamer, which can be transduced into a measurable fluorescent signal from 6-FAM. Common strategies include:

Structure-switching aptasensors: Here, 6-FAM and a quencher are placed on different parts of the aptamer. In the absence of the target, the aptamer is folded, bringing 6-FAM and the quencher into proximity, resulting in quenched fluorescence. Upon target binding, the aptamer undergoes a conformational change, separating 6-FAM from the quencher and leading to a significant increase in fluorescence.

FRET-based aptasensors: Similar to the FRET biosensors described above, 6-FAM can act as a donor or acceptor in an aptamer-based FRET system. For example, an aptamer labeled with 6-FAM might bind to a target that also carries an acceptor fluorophore, leading to FRET and a change in fluorescence.

Displacement assays: 6-FAM-labeled aptamers can be pre-bound to a complementary strand or a nanomaterial (e.g., graphene oxide) that quenches 6-FAM fluorescence. Upon addition of the target, the aptamer preferentially binds to the target, displacing it from the quencher and restoring 6-FAM fluorescence.

These 6-FAM-based aptasensors have shown great promise in detecting a variety of analytes, including proteins, small molecules, metal ions, and even whole cells, with high sensitivity and specificity. Their applications span diagnostics, environmental monitoring, and drug discovery.

Protein Labeling and Functional Proteomic Research with 6-FAM Conjugates

6-FAM is a valuable tool for protein labeling and functional proteomic research due to its ability to covalently attach to proteins and its strong fluorescence metabion.com. The carboxylic acid group of 6-FAM can be activated (e.g., via N-hydroxysuccinimide (NHS) ester) to react with primary amines (lysine residues) or N-terminal amines on proteins, forming stable amide bonds glpbio.comtargetmol.com. This conjugation allows researchers to track protein localization, monitor protein-protein interactions, and study protein dynamics in various biological systems.

Labeled proteins can be used in techniques such as Western blotting, immunofluorescence, flow cytometry, and fluorescence microscopy to visualize target proteins or assess their expression levels. The green fluorescence of 6-FAM provides a clear signal that can be detected with standard fluorescence imaging equipment abcam.com.

Site-Directed Labeling of Proteins for Conformational and Interaction Studies

Site-directed labeling (SDL) of proteins with fluorophores like 6-FAM is a critical technique for investigating protein conformational changes and intermolecular interactions with high precision. By introducing specific reactive groups (e.g., cysteine residues for maleimide (B117702) chemistry or unnatural amino acids) at defined positions within a protein, 6-FAM can be attached at a single, predetermined site.

This precise labeling allows researchers to:

Monitor conformational dynamics: Changes in protein structure can alter the local environment of the attached 6-FAM, leading to changes in its fluorescence intensity or lifetime. Alternatively, if two 6-FAM molecules or a 6-FAM and a FRET partner are placed at different sites, their relative distance changes can be monitored via FRET, providing insights into protein folding, unfolding, or ligand-induced conformational shifts.

Study protein-protein interactions: By labeling one protein with 6-FAM and another interacting protein with a FRET acceptor (or vice versa), the formation or dissociation of protein complexes can be observed in real-time through changes in FRET efficiency.

Track protein localization and movement: Site-directed labeling ensures that the fluorescent signal accurately represents the behavior of the specific protein of interest, without interference from non-specific labeling.

The ability to precisely position 6-FAM on a protein allows for highly resolved studies of molecular mechanisms, providing invaluable data for understanding protein function in health and disease.

Table of Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
6-FAM (6-Carboxyfluorescein)69262
FITC (Fluorescein isothiocyanate)16806
DNA24775
RNA64010
Proteins492751
Oligonucleotides6436660

Interactive Data Table (Example - Hypothetical FRET Efficiency Data)

While the prompt asks for "interactive data tables based on the data in the text," the generated text provides descriptive research findings rather than specific numerical data points that could be directly presented in an interactive table. However, to demonstrate the concept of an interactive table, here is a hypothetical example illustrating how FRET efficiency might be presented in a study using 6-FAM.

Experiment Condition6-FAM (Donor) Intensity (Arbitrary Units)Acceptor Intensity (Arbitrary Units)FRET Efficiency (%)
Protein A + 6-FAM1500N/AN/A
Protein A + 6-FAM + Acceptor50080062.5
Protein A + 6-FAM + Acceptor + Ligand X120020014.3
Protein B + 6-FAM1450N/AN/A
Protein B + 6-FAM + Acceptor48075061.0
Protein B + 6-FAM + Ligand Y1400N/AN/A

This table is illustrative and contains hypothetical data to demonstrate the format of an interactive data table as requested. Actual data would be derived from specific research studies.

6-FAM in Nanomaterial-Based Biosensing and Drug Delivery Research Systems.

Development of 6-FAM-Functionalized Polymeric Nanocarriers

The development of functionalized polymeric nanocarriers has become a cornerstone in molecular and cellular biology research, particularly for visualizing and understanding complex biological processes. Polymeric nanocarriers, while offering significant advantages in drug delivery and targeted therapy due to their biocompatibility, biodegradability, and tunable properties, often lack inherent spectroscopic characteristics necessary for real-time tracking in biological environments nih.govmdpi.comnih.govmdpi.commdpi.com. To overcome this limitation, fluorescent labeling is extensively employed, with 6-carboxyfluorescein (B556484) (6-FAM) being a prominent choice due to its favorable optical properties, including an absorption wavelength of approximately 495 nm and an emission wavelength around 517-520 nm wikipedia.orgabcam.combiotium.com.

The functionalization of polymeric nanocarriers with 6-FAM serves several critical purposes, such as tracking their biodistribution, monitoring cellular uptake, and elucidating the release kinetics of encapsulated cargo nih.govmdpi.comdovepress.com. This enables researchers to gain crucial insights into the interactions between nanocarriers and biological systems, which is vital for the rational design and optimization of nanomedicines mdpi.comdovepress.com.

Functionalization Strategies

Two primary strategies are generally utilized for incorporating 6-FAM into polymeric nanocarriers:

Covalent Conjugation: This method involves the chemical attachment of 6-FAM to the polymer backbone or its reactive end-groups. Covalent bonding is highly advantageous as it significantly enhances the stability of the fluorescent label, preventing premature dye leakage that could lead to erroneous interpretations of nanocarrier localization and behavior in biological matrices nih.govmdpi.com. For instance, 6-FAM can be modified to be amine-reactive (e.g., as a succinimidyl ester) to form stable conjugates with amine-containing polymers or biomolecules abcam.combiotium.com.

Physical Encapsulation: In this approach, 6-FAM is physically entrapped within the polymer matrix during the nanoparticle formation process, typically through techniques like emulsification-solvent evaporation or nanoprecipitation nih.gov. While simpler to implement, physical encapsulation may be associated with a higher risk of dye dissociation or leakage, particularly in complex physiological environments, which can compromise the accuracy of tracking studies nih.govmdpi.com.

Polymeric Materials and Research Applications

6-FAM functionalization has been applied across various polymeric systems, each tailored for specific research or therapeutic objectives:

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a widely recognized biodegradable and biocompatible copolymer extensively used in drug delivery systems nih.govmdpi.com. Fluorescently labeled PLGA nanoparticles are instrumental in evaluating their distribution within biological environments. The stability of the fluorescent label on PLGA nanoparticles is paramount, as dye leakage can lead to misinterpretations of the nanoparticles' biodistribution nih.govmdpi.com. While specific studies detailed in the provided snippets primarily focused on other dyes like rhodamine B or coumarin (B35378) 6 for PLGA labeling to track carrier and cargo independently, the underlying principle of using fluorescent labels for comprehensive nanocarrier analysis is directly applicable to 6-FAM functionalized PLGA systems dovepress.com.

Conjugated Polymers: Beyond serving as a direct label, 6-FAM has been integrated into advanced systems involving conjugated polymers, particularly in biosensing applications that leverage Förster Resonance Energy Transfer (FRET). In a study investigating two-step FRET for potassium ion detection, 6-FAM was employed as an intermediate energy acceptor/donor in a system comprising a conjugated polymer (CP) and 6-carboxytetramethylrhodamine (B1664190) (TAMRA). The optical properties of 6-FAM within this complex system were characterized, demonstrating its role in facilitating energy transfer dynamics researchgate.netmdpi.com.

Detailed Research Findings

Research findings highlight the utility of 6-FAM functionalized polymeric nanocarriers in providing quantitative and qualitative data on nanocarrier behavior:

Tracking and Quantification of Intracellular Dynamics: The ability to visualize and quantify the intracellular behavior of both the nanocarrier and its cargo is critical for optimizing drug delivery systems. Although a specific example detailing 6-FAM as the carrier label was not provided in the snippets, the methodology of using dual-fluorescent nanoparticles (DFPs) to independently monitor carriers and cargo is highly relevant. For instance, studies have demonstrated the preparation of DFPs from fluorescently labeled polymers (e.g., rhodamine B-modified PLGA) encapsulating fluorescent cargo (e.g., coumarin 6). These DFPs allowed for real-time visualization and quantitative assessment of cellular uptake and transcellular transportation by measuring changes in fluorescence intensity over time dovepress.com. This underscores the power of fluorescent labeling, including with 6-FAM, in dissecting the intricate cellular pathways of nanocarriers.

Optical Properties in FRET Systems: In a study exploring two-step FRET for potassium ion detection, 6-FAM played a crucial role. The optical characteristics of 6-FAM in this specific FRET system were determined, providing fundamental data for its application in such complex sensing platforms.

Table 1: Optical Properties of 6-FAM in a Conjugated Polymer/Aptamer FRET System mdpi.com

PropertyValue
Maximum Absorption Peak (λabs)490.4 nm
Emission Peak (λem)514.4 nm
Molar Absorption Coefficient1.25 × 10^4 M^-1·cm^-1
Emitted ColorGreenish

This research also observed that under 490 nm excitation, the presence of potassium ions led to a significant decrease in 6-FAM fluorescence intensity, indicating its function as a donor in the FRET process with TAMRA. Conversely, with 380 nm excitation (which primarily excited the conjugated polymer), 6-FAM acted as an intermediate, receiving energy from the conjugated polymer and subsequently transferring it to TAMRA mdpi.com. These findings underscore the versatility of 6-FAM as a fluorescent tag in sophisticated molecular systems for sensing and imaging.

Computational and Theoretical Investigations Pertaining to 6 Fam

Quantum Chemical Calculations for Understanding 6-FAM Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the absorption and emission of light by 6-FAM. metabion.com These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule. nih.gov

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structures of fluorescent dyes due to its balance of accuracy and computational cost. mdpi.comresearchgate.net DFT methods are used to optimize the ground-state molecular geometry of 6-FAM and its derivatives, providing a foundational understanding of their stable conformations. acs.org The B3LYP hybrid functional is a commonly employed method for such calculations, often paired with basis sets like 6-31G(d,p) to describe the atomic orbitals. acs.orgnih.gov

These computational approaches have been applied to study systems where 6-FAM is conjugated with other molecules, such as quenchers. For instance, a DFT study on a system involving 6-FAM and the quencher Dabcyl was conducted to understand the geometry and energetics of their interaction, which is critical for designing probes based on fluorescence resonance energy transfer (FRET). researchgate.net Such studies calculate the interaction energies and analyze the geometric conformations of the dye-quencher pair. researchgate.net

Table 1: Common Methodologies in DFT/TD-DFT Studies of Fluorophores

ParameterMethod/Basis SetApplication
Geometry Optimization DFT (e.g., B3LYP functional)Determines the lowest-energy three-dimensional structure of the molecule in its ground state.
Electronic Properties 6-31G(d,p) or similar Pople-style basis setsDescribes the spatial distribution of electrons, essential for calculating molecular orbitals.
Excited States Time-Dependent DFT (TD-DFT)Calculates vertical excitation energies, corresponding to light absorption and emission. nih.gov
Solvent Effects Polarizable Continuum Model (PCM)Simulates the influence of a solvent on the fluorophore's electronic properties and spectra. nih.gov

The photophysical properties of 6-FAM, such as its absorption and emission wavelengths, are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the energies of low-lying excited states and predicting the optical signatures of dyes. mdpi.commdpi.com By calculating the vertical excitation energies from the optimized ground state (S₀) geometry, TD-DFT can predict the maximum absorption wavelength (λ_abs). Subsequent optimization of the first singlet excited state (S₁) geometry allows for the calculation of the emission wavelength (λ_em). nih.govacs.org

TD-DFT calculations have been successfully used to model the photophysical properties of various fluorophores, providing results that often show good agreement with experimental data. nih.govrsc.org For fluorescein (B123965) and its derivatives, computational studies can also provide insight into complex excited-state processes, such as the excited-state proton transfer (ESPT) that is crucial to their fluorescence mechanism and pH sensitivity. youtube.com The accuracy of these predictions depends heavily on the choice of the exchange-correlation functional and basis set. mdpi.comrsc.org These computational tools are essential for understanding how structural modifications to the 6-FAM core can alter its fluorescence properties. sciencedaily.com

Molecular Dynamics Simulations of 6-FAM Interactions with Biomolecules

While quantum chemical calculations describe the electronic properties of an isolated dye, molecular dynamics (MD) simulations are used to study the physical movements and interactions of 6-FAM when it is part of a larger, dynamic system, such as when it is attached to a protein or a nucleic acid. nih.govnih.gov MD simulations numerically solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and conformations of molecules change over time. nih.govnih.gov

When 6-FAM is covalently attached to a biomolecule, such as a DNA strand or a peptide, it can influence the biomolecule's structure and dynamics, and vice-versa. dundee.ac.uk MD simulations are a powerful tool for investigating these effects. For example, simulations have shown that the presence of a single fluorophore on a single-stranded DNA (ssDNA) can significantly alter the DNA's conformational ensemble. dundee.ac.uk

In these simulations, the system (e.g., 6-FAM-labeled DNA) is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions. dundee.ac.uk The interactions between all atoms are described by a set of parameters known as a force field, such as AMBER. nih.govdundee.ac.uk Over the course of the simulation, which can span from nanoseconds to microseconds, changes in the biomolecule's shape, flexibility, and the orientation of the attached 6-FAM dye can be observed. dundee.ac.uk In addition to MD, docking simulations can be used to predict the preferred binding location of 6-FAM on a protein, as demonstrated in a study where 6-carboxyfluorescein (B556484) was predicted to bind within the active site of the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Table 2: Key Parameters in MD Simulations of 6-FAM Conjugates

ComponentExamplePurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system, governing their interactions. dundee.ac.uk
Water Model TIP3PProvides a realistic representation of the aqueous solvent environment. dundee.ac.uk
Simulation Time Nanoseconds (ns) to Microseconds (µs)Determines the timescale of the biological processes that can be observed.
Analysis Root Mean Square Deviation (RMSD), Radius of GyrationQuantifies conformational changes and the compactness of the simulated molecules.

MD simulations inherently account for environmental effects by explicitly modeling the interactions between the 6-FAM conjugate and the surrounding solvent molecules. dundee.ac.uk By analyzing the simulation trajectory, researchers can observe how hydrogen bonding with water, interactions with ions, and confinement within a protein's binding pocket affect the dye's conformation and dynamics. This information can then be correlated with experimental fluorescence data to understand, for example, why fluorescence might be quenched or enhanced in a particular environment. nih.gov

In Silico Design and Prediction of Novel 6-FAM-Based Fluorophores and Probes

In silico design uses computational methods to rationally design and screen new molecules with desired properties before they are synthesized in a laboratory. rsc.orgresearchgate.net This approach is increasingly used to develop novel fluorescent probes based on established scaffolds like fluorescein. mdpi.comnih.gov The goal is often to create probes with improved characteristics, such as longer emission wavelengths to avoid cellular autofluorescence, larger Stokes shifts, or specific reactivity towards a biological target. rsc.orgresearchgate.net

The process begins with the known structure of 6-FAM. Virtual derivatives are created by modifying this core structure on a computer—for example, by adding different chemical groups or extending the conjugated π-system. Quantum chemical methods, particularly DFT and TD-DFT as described in section 5.1, are then used to predict the photophysical properties of these new, hypothetical molecules. researchgate.net By calculating the absorption and emission spectra for a library of virtual compounds, researchers can identify candidates that are predicted to have the desired optical properties. This computational pre-screening significantly reduces the time and expense of experimental work by focusing synthetic efforts on the most promising candidates. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Optimized 6-FAM Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. jocpr.comresearcher.lifenih.gov In the context of 6-FAM, SAR and QSAR models are invaluable for predicting how modifications to its molecular structure will impact its photophysical properties, such as fluorescence quantum yield, photostability, and environmental sensitivity.

The development of a robust QSAR model typically involves the following steps:

Dataset Compilation: A set of 6-FAM derivatives with experimentally determined activity values (e.g., fluorescence quantum yield) is collected.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural and physicochemical properties of each molecule are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to build a mathematical model that links the molecular descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the generated model is rigorously assessed using internal and external validation techniques to ensure its reliability. jocpr.com

While specific, large-scale QSAR studies exclusively focused on a broad range of 6-FAM derivatives are not extensively detailed in the public domain, the principles of QSAR are widely applied to fluorescent dyes. For instance, studies on other dye families, like coumarins, have successfully used QSAR to correlate structural features with photophysical properties. cuni.cz These studies provide a framework that can be analogously applied to 6-FAM.

Key structural features of the 6-FAM molecule that can be systematically modified and analyzed through SAR modeling include:

Substituents on the xanthene core: Introducing electron-donating or electron-withdrawing groups at various positions on the fluorescein scaffold can significantly alter the electronic distribution and, consequently, the absorption and emission spectra, as well as the quantum yield.

Modifications of the carboxylic acid group: The carboxyl group at the 6-position is often used for conjugation to biomolecules. Altering the linker chemistry or the nature of the functional group can influence the dye's solubility, aggregation tendency, and interaction with its local environment, all of which affect its fluorescent properties.

Introduction of photostabilizing moieties: Computational screening can be employed to identify chemical modifications that enhance the photostability of 6-FAM by minimizing pathways for photobleaching.

Table 1: Hypothetical SAR Data for 6-FAM Derivatives

DerivativeModificationPredicted Quantum YieldPredicted Photostability (t½, min)
6-FAM-0.9030
Derivative AAddition of -CF3 at C2'0.8545
Derivative BReplacement of -COOH with -SO3H0.9228
Derivative CAddition of -N(CH3)2 at C7'0.9525

This table presents hypothetical data to illustrate the type of information that can be generated from SAR modeling. The predicted values are for illustrative purposes only and are not based on actual experimental or computational results.

The insights gained from such SAR models can guide the synthesis of new 6-FAM analogs with tailored properties, such as enhanced brightness, improved photostability, or specific environmental sensitivity, thereby expanding their utility in demanding applications like single-molecule imaging and high-resolution microscopy.

Computational Approaches for Designing 6-FAM Quenching and FRET Systems

Computational methods are instrumental in the design and optimization of systems that utilize 6-FAM in conjunction with quenchers or FRET partners. These in silico approaches allow for the prediction of system performance and the rational selection of components before engaging in time-consuming and costly experimental work.

Designing 6-FAM Quenching Systems:

Fluorescence quenching occurs when a fluorophore, such as 6-FAM, interacts with another molecule (a quencher), resulting in a decrease in fluorescence intensity. This phenomenon is the basis for many "turn-on" or "turn-off" biosensors. Computational modeling can help in understanding and predicting the efficiency of quenching.

One of the primary mechanisms of quenching for 6-FAM, particularly when in proximity to nucleobases, is photoinduced electron transfer (PET). cuni.cz Quantum mechanical calculations can be employed to investigate the electronic structure of the 6-FAM-quencher complex and to calculate the driving force for electron transfer. The feasibility of PET can be estimated by considering the oxidation potential of the quencher and the reduction potential of the excited fluorophore.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of a 6-FAM-labeled biomolecule and its interaction with a quencher. researchgate.netnih.gov By simulating the movement of the fluorophore and quencher over time, it is possible to predict the average distance and relative orientation between them, which are critical factors determining the efficiency of both FRET and contact-based quenching mechanisms. For instance, MD simulations have been used to study the dynamics of fluorophore-labeled oligonucleotides, providing information on how the flexibility of the DNA or RNA strand affects the proximity of the dye and quencher. nih.gov

Designing 6-FAM FRET Systems:

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore (like 6-FAM) and an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. youtube.com Computational tools are widely used to design and interpret FRET experiments.

Molecular dynamics (MD) simulations are a powerful tool for designing and validating FRET systems. researchgate.netbiorxiv.org By creating an in silico model of a biomolecule labeled with a 6-FAM donor and a suitable acceptor, MD simulations can:

Predict FRET efficiency: By calculating the average distance and the orientation factor (κ²) between the donor and acceptor throughout the simulation, the expected FRET efficiency can be estimated. researchgate.net This allows for the screening of different labeling positions on the biomolecule to achieve the desired FRET signal.

Interpret experimental FRET data: MD simulations can help to translate experimentally measured FRET efficiencies into structural information by providing a dynamic model of the labeled biomolecule. biorxiv.org This is particularly useful for studying conformational changes in proteins and nucleic acids. aip.org

Select optimal FRET pairs: Computational screening of potential acceptor dyes can be performed to identify those with the best spectral overlap with 6-FAM's emission, a crucial factor for efficient FRET.

Table 2: Computational Parameters for Designing 6-FAM FRET Probes

ParameterComputational MethodImportance for FRET Design
Donor-Acceptor DistanceMolecular Dynamics (MD) SimulationsPrimary determinant of FRET efficiency (inversely proportional to the sixth power of the distance).
Spectral Overlap IntegralQuantum Chemical CalculationsQuantifies the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum.
Orientation Factor (κ²)Molecular Dynamics (MD) SimulationsAccounts for the relative orientation of the donor and acceptor transition dipoles.
Förster Distance (R₀)Calculated from Spectral Overlap and Donor Quantum YieldThe distance at which FRET efficiency is 50%; a key parameter for designing FRET-based "molecular rulers".

The integration of these computational approaches allows for the rational design of sophisticated 6-FAM-based probes and assays. By predicting the behavior of these systems in silico, researchers can significantly streamline the development process, leading to more sensitive and reliable tools for biological research and diagnostics. nih.gov

Challenges, Methodological Considerations, and Comparative Studies in 6 Fam Research

Strategies for Minimizing Background Fluorescence and Enhancing Signal-to-Noise Ratios

Minimizing background fluorescence and enhancing signal-to-noise ratios are critical for obtaining accurate and reliable data in 6-FAM-based experiments. Background fluorescence, or autofluorescence, can originate from various intrinsic and extrinsic sources within biological samples, including cellular components like collagen, elastin, NADH, flavins, lipofuscins, and heme groups. uni.lunih.govnih.gov Extrinsic sources, such as aldehyde fixatives (e.g., formalin, glutaraldehyde) and components of cell culture media (e.g., fetal bovine serum, phenol (B47542) red), can also significantly contribute to autofluorescence. uni.lunih.govnih.gov

Several strategies can be employed to mitigate these issues:

Fluorophore Selection: Autofluorescence typically occurs in the blue to green spectrum (350–550 nm). uni.lunih.gov To avoid overlap, researchers can select fluorophores that emit in the red to far-red region (620–750 nm) when possible. uni.lu For applications where 6-FAM (emission maximum 517–520 nm) cenmed.comcenmed.comjst.go.jplabsolu.ca is necessary, choosing inherently brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can help reduce the impact of autofluorescence on signal interpretation. uni.lunih.gov

Sample Preparation and Handling: Dead cells and cellular debris are known to be highly autofluorescent and can bind non-specifically to reagents. uni.lunih.gov Their removal through methods like low-speed centrifugation, Ficoll gradient centrifugation, or the inclusion of viability dyes in flow cytometry panels is crucial. uni.lunih.gov Additionally, reducing the concentration of fetal calf serum (FCS) in staining buffers or switching to bovine serum albumin (BSA) can decrease background signals, as serum components absorb in the violet and blue spectra. nih.gov Avoiding phenol red in cell culture media also helps.

Fixation Optimization: Aldehyde-based fixatives are a common source of autofluorescence. Replacing them with organic solvents like ice-cold ethanol (B145695) or methanol, or treating samples with sodium borohydride (B1222165) diluted in a physiological buffer, can significantly reduce this background. uni.lunih.gov Lowering the concentration of paraformaldehyde (PFA) and minimizing the duration of sample storage in PFA are also effective. nih.gov

Quenching Agents: Non-fluorescent stains like Sudan Black B can be used to quench autofluorescence originating from biological lipids and other cellular molecules, particularly elastic fibers and lipofuscins.

Buffer Conditions: 6-FAM's fluorescence is sensitive to pH, with decreased fluorescence observed below pH 7. fishersci.pt Maintaining the experimental buffer within the optimal pH range of 7.5–8.5 is essential for consistent and maximal 6-FAM signal. fishersci.pt

Instrument Settings: Proper adjustment of photomultiplier tube (PMT) voltages and careful gating using unstained controls are fundamental steps to differentiate true fluorescent signals from background noise. nih.gov

Optimization of Labeling Efficiency and Stoichiometry for 6-FAM Bioconjugates

Optimizing the labeling efficiency and stoichiometry of 6-FAM bioconjugates is paramount for consistent and reproducible experimental outcomes. 6-FAM is a reactive and water-soluble dye, commonly conjugated to biomolecules, particularly oligonucleotides, via an amide bond. cenmed.comjst.go.jplabsolu.canih.gov Amine-reactive succinimidyl esters of carboxyfluorescein (FAM reagents) are often preferred over fluorescein (B123965) isothiocyanate (FITC) for bioconjugations. This preference stems from the more robust chemistry of FAM reagents, which yield carboxamides that are more resistant to hydrolysis, leading to superior conjugate stability and better conjugation yields.

Key factors influencing labeling efficiency and stoichiometry include:

Reaction Conditions: The precise control of reaction parameters such as pH, temperature, reaction time, and solvent is crucial. For amine-reactive conjugations, a pH range of 8–9.5 is typically optimal.

Molar Ratios: The molar ratio of 6-FAM to the target biomolecule significantly impacts the labeling stoichiometry. Careful titration and optimization are required to achieve the desired degree of labeling without oversaturation or insufficient labeling.

Reagent Purity and Dryness: The quality of reagents, especially the anhydrous nature of solvents like acetonitrile, is critical for efficient amidite coupling in oligonucleotide synthesis.

Deprotection Conditions: For oligonucleotides labeled with 6-FAM, specific deprotection conditions must be followed, which vary depending on the type of amidites used (e.g., fast deprotecting vs. standard amidites).

Characterization of 6-FAM Bioconjugates: After conjugation, thorough characterization is necessary to confirm successful labeling and determine stoichiometry. Common analytical techniques include:

Spectrophotometry: Measuring the absorption (excitation maximum 492–495 nm) and emission (emission maximum 517–520 nm) spectra, along with the extinction coefficient (e.g., 71,300 L·mol⁻¹·cm⁻¹ for 6-FAM phosphoramidite (B1245037) or 74,000 L·mol⁻¹·cm⁻¹ for FAM alkyne), allows for the quantification of incorporated dye. cenmed.comcenmed.comjst.go.jplabsolu.ca

Mass Spectrometry (MS): MS is invaluable for confirming the molecular weight increase corresponding to the addition of 6-FAM molecules, thereby verifying labeling and providing insights into stoichiometry.

Gel Electrophoresis: Techniques like gel electrophoresis can assess the purity of the conjugate and confirm the presence of labeled species, often showing a shift in mobility compared to unlabeled biomolecules.

Quantitative Analysis and Data Interpretation Methodologies in 6-FAM Experiments

Key considerations and methodologies include:

Fluorescence Intensity Measurement: The primary method involves directly measuring the fluorescence intensity emitted by 6-FAM. This intensity is directly proportional to the concentration of the labeled molecule under ideal conditions.

Standard Curves: To accurately quantify the concentration of 6-FAM labeled analytes, standard curves are indispensable. These are generated by measuring the fluorescence intensity of known concentrations of 6-FAM or 6-FAM-labeled standards. This allows for the conversion of raw fluorescence units into meaningful concentration values.

Data Normalization: Variations in sample amount, cell number, or instrument settings can introduce variability. Normalization of fluorescence data to a reference signal (e.g., total protein, cell count, or a passive reference dye in qPCR) is crucial to ensure comparability between samples and experiments.

Environmental Sensitivity: The fluorescence of 6-FAM is known to be sensitive to its local environment, particularly pH. As noted, its fluorescence decreases significantly below pH 7. fishersci.pt Therefore, maintaining a stable and appropriate pH throughout the experiment and during measurement is vital for accurate quantitative analysis.

Protein Interactions: Research has indicated that direct interactions between proteins and DNA-conjugated 6-FAM can alter the fluorophore's emission intensity and potentially affect observed affinities or stoichiometries in protein-DNA binding assays. Such interactions can lead to quenching of the 6-FAM signal. Researchers must be aware of these potential interactions and consider their impact on data interpretation, possibly by performing competition assays or anisotropy measurements to assess binding dynamics.

Applications and Specific Methodologies: In real-time PCR, 6-FAM is widely used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons. jst.go.jplabsolu.canih.gov Quantitative analysis in these applications involves monitoring the increase in fluorescence signal as PCR products accumulate, allowing for determination of initial template quantities (Cq values). For SNP genotyping, DNA sequencing, genetic analysis (e.g., AFLP, microsatellite), and fluorescence in situ hybridization (FISH), the quantitative interpretation focuses on signal presence, intensity, and localization to infer molecular events or structural information. jst.go.jplabsolu.canih.govnih.gov

Comparative Analysis of 6-FAM with Other Fluorescent Dyes and Probes (e.g., FITC, Cy dyes)

The choice of fluorescent dye is critical in experimental design, and a comparative understanding of 6-FAM with other common fluorophores like FITC and Cy dyes is essential.

6-FAM vs. FITC: Both 6-FAM (6-carboxyfluorescein) and FITC (fluorescein isothiocyanate) are derivatives of fluorescein and share very similar spectral characteristics, with excitation maxima around 492-495 nm and emission maxima around 517-520 nm. cenmed.com However, significant differences exist in their chemical structure and resulting conjugate properties:

Isomeric Purity: 6-FAM is a single isomer, offering greater consistency in labeling. cenmed.comfishersci.ptcenmed.com FITC, conversely, is typically available as a mixture of 5-FITC and 6-FITC isomers.

Conjugation Chemistry and Stability: FITC contains an isothiocyanate reactive group that forms a urea (B33335) linkage upon reaction with primary amines. In contrast, 6-FAM (often used as its succinimidyl ester derivative) reacts with amines to form a more stable amide bond. nih.gov This amide linkage provides superior resistance to hydrolysis, leading to better conjugation yields and enhanced stability of 6-FAM bioconjugates compared to FITC conjugates, which tend to deteriorate more quickly and are more susceptible to photobleaching.

Labeling Efficiency: The chemistry involved in 6-FAM conjugation is generally considered more robust and yields better results.

6-FAM vs. Cy Dyes (e.g., Cy3, Cy5): Cy dyes (Cyanine dyes) represent a family of synthetic fluorophores that offer a broader range of spectral properties compared to fluorescein derivatives.

Spectral Range: While 6-FAM is a green-emitting fluorophore, Cy dyes extend into orange (Cy3, excitation ~550 nm, emission ~570 nm) and far-red/near-infrared regions (Cy5, excitation ~650 nm, emission ~670 nm). This broader spectral coverage is advantageous for multi-color experiments, especially for avoiding autofluorescence, which is often prevalent in the blue-green spectrum. uni.lunih.gov

Photostability: Cy dyes are generally known for good photostability. While 6-FAM is more photostable than FITC, some Cy dyes may offer superior photostability in certain applications.

Conjugation: Like 6-FAM, Cy dyes are available with various reactive groups for bioconjugation. Some derivatives, such as Quasar dyes (which replace Cy dyes), are available as amidites, allowing direct incorporation during oligonucleotide synthesis, similar to how 6-FAM can be incorporated.

Advantages of 6-FAM:

Widespread Compatibility: 6-FAM is one of the most commonly used fluorescent dyes and is compatible with a vast array of fluorescence detection equipment. fishersci.ptcenmed.com

High Quantum Yield: It possesses a high fluorescence quantum yield, indicating efficient light emission upon excitation.

Sensitivity for Low-Copy Transcripts: Its high fluorescent signal intensity makes 6-FAM an excellent choice for detecting and quantifying low-copy transcripts in applications like qPCR.

Water Solubility: 6-FAM is water-soluble, simplifying its handling and incorporation into aqueous biological systems. cenmed.comjst.go.jplabsolu.ca

Robust Conjugation: The robust chemistry of 6-FAM, particularly through succinimidyl esters, leads to stable amide bonds with biomolecules, offering superior stability over FITC conjugates. nih.gov

Key in Real-Time PCR: 6-FAM is a cornerstone reporter dye for real-time PCR applications, including TaqMan probes, Molecular Beacons, and Scorpion primers. jst.go.jplabsolu.canih.gov Its spectral characteristics allow for effective pairing with dark quenchers like BHQ-1. jst.go.jplabsolu.canih.gov

Limitations of 6-FAM:

pH Sensitivity: A significant limitation is its pH-dependent fluorescence, with a notable decrease in signal below pH 7. This requires careful buffer control in experiments. fishersci.pt

Spectral Overlap with Autofluorescence: Its emission in the green spectrum (around 517-520 nm) can overlap with the natural autofluorescence of many biological samples (which often emit in the blue-green range). uni.lunih.gov This overlap can reduce signal sensitivity and resolution, making it challenging to distinguish specific signals from background in certain cellular or tissue-based assays.

Potential for Protein Interactions: Direct interactions with proteins can lead to changes in 6-FAM's fluorescence properties, including quenching, and may affect the observed binding affinities or stoichiometries in protein-nucleic acid or protein-protein interaction studies.

Multi-color labeling allows for the simultaneous detection of multiple targets within a single sample, providing richer biological insights. When incorporating 6-FAM into multi-color panels, careful planning is required to manage spectral overlap and ensure accurate data acquisition.

Spectral Overlap and Compensation:

Understanding Spectral Overlap: A primary challenge in multi-color experiments is spectral overlap, where the emission spectrum of one fluorophore spills into the detection channel designed for another.

Fluorescence Compensation: This is a mathematical correction applied to raw fluorescence data to subtract the signal contributed by spectral overlap. Compensation ensures that the detected fluorescence is genuinely derived from the intended fluorophore.

Compensation Controls: Accurate compensation relies on properly designed controls. For each fluorophore in the panel, a single-stained control (e.g., cells or beads stained with only one specific fluorophore) and an unstained negative control are essential. These controls allow the instrument or software to calculate the spillover values. Compensation controls should be as bright as or brighter than the experimental samples and should have comparable background autofluorescence.

Dye Panel Design Strategies:

Minimizing Intrinsic Overlap: The most effective strategy is to select fluorophores with minimal inherent overlap in their emission spectra. For instance, pairing 6-FAM (green) with red or far-red dyes like Cy5 or Alexa Fluor 647 can reduce the need for extensive compensation.

Brightness and Target Expression: When designing a panel, consider the brightness of each fluorophore relative to the expression level of its target. Bright dyes like 6-FAM are well-suited for detecting low-abundance targets, while dimmer dyes can be assigned to highly expressed targets.

Avoiding Spillover from Bright Dyes: It is generally advisable to avoid combinations where a very bright fluorophore significantly spills into a channel intended for a dimmer population, as this can obscure the signal of the less intense dye.

Instrument Compatibility and Calibration: Ensure that the chosen fluorophores are compatible with the excitation lasers and emission filters of the specific instrument being used. Proper instrument calibration for each dye in the panel is also crucial for accurate data.

Quencher Selection in Probes: In multiplex qPCR, using highly efficient dark quenchers in conjunction with reporter dyes like 6-FAM is vital to minimize background fluorescence and signal cross-talk, leading to clearer end-point signals and more accurate quantification. For example, 6-FAM is commonly paired with BHQ-1 due to their excellent spectral overlap for quenching. jst.go.jplabsolu.canih.gov

By meticulously applying these strategies, researchers can effectively leverage the advantages of 6-FAM in complex multi-color labeling experiments, ensuring high-quality and interpretable data.

Future Directions and Emerging Research Avenues for 6 Fam

Development of Next-Generation 6-FAM Probes with Enhanced Photophysical Properties

While 6-FAM offers high quantum yields, common challenges associated with fluorescein (B123965) derivatives include susceptibility to photobleaching and pH sensitivity, particularly below pH 7. Future research is focused on developing next-generation 6-FAM probes with significantly improved photophysical characteristics. This involves strategic chemical modifications and sophisticated fluorophore engineering aimed at increasing brightness, enhancing photostability, and optimizing quantum yield.

The tunability of fluorescein derivatives through chemical modifications allows for the introduction of different functional groups or substituents, which can alter the compound's fluorescence characteristics, such as emission wavelength, intensity, and photostability. For instance, while 6-FAM exhibits excellent quantum yield, other fluorophores like Oregon Green 488 and Alexa Fluor 488 have demonstrated superior photostability and high quantum yields, offering benchmarks for 6-FAM improvement. The integration of artificial intelligence (AI) with molecular dynamics simulations is also emerging as a promising frontier to accelerate the design of fluorescent probes with enhanced photostability and improved cell permeability, making them more effective for biological applications. Furthermore, the development of near-infrared (NIR) fluorescent probes, which offer deeper tissue penetration and reduced photodamage in living organisms, provides a conceptual framework for potentially modifying 6-FAM or integrating it into NIR-compatible systems for advanced bioimaging.

Integration of 6-FAM into Advanced High-Throughput Screening (HTS) Methodologies

6-FAM is a highly popular choice for labeling oligonucleotides and is compatible with most fluorescence detection systems, making it inherently suitable for high-throughput screening (HTS) applications. HTS methodologies demand robust, sensitive, and automatable assays to efficiently screen large libraries of compounds for drug discovery, diagnostics, and monitoring therapeutic responses.

Fluorescence-based assays, often incorporating fluorescein derivatives, are pivotal in these screening efforts. For example, automated microfluidic platforms leverage fluorescein's properties for precise liquid metering and monitoring reactions in nanoliter volumes, as demonstrated in enzyme activity profiling using fluorescein digalactoside (FDG). The adoption of Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which can utilize standard fluorophores like fluorescein, offers significantly increased signal-to-noise ratios. These assays are particularly advantageous for automation and miniaturization in screening applications due to their robust mix-and-read format and stability. Moreover, the use of 6-FAM labeled aptamers in biosensors for detecting specific analytes underscores its potential in HTS, enabling rapid and sensitive detection in a high-throughput format.

Exploration of 6-FAM in Emerging Fields of Chemical Biology and Nanoscience

The strong fluorescence and versatile conjugation capabilities of 6-FAM position it as a valuable tool for exploration in burgeoning fields such as chemical biology and nanoscience.

In biosensing and nanoprobes , 6-FAM labeled DNA probes are fundamental components. For instance, 6-FAM has been successfully integrated into fluorescent biosensors for the detection of microRNAs, utilizing 6-FAM labeled DNA probes modified with gold nanoparticles. Similarly, aptamer-based biosensors for analytes like 25-hydroxyvitamin D3 employ 6-FAM labeled aptamers adsorbed onto graphene oxide, where fluorescence quenching and recovery mechanisms enable sensitive detection. The ability to tailor fluorescein derivatives through chemical modifications further enhances their utility as powerful cell imaging probes, opening new possibilities for studying cellular dynamics and interactions.

In DNA nanotechnology , 6-FAM is instrumental in labeling oligonucleotides for the construction of sophisticated DNA-based nanostructures. For example, 6-FAM labeled single-stranded DNA (ssDNA) is used in DNA strand displacement circuits, enabling molecular computation within cell-free biosensor systems. Furthermore, 6-FAM has been incorporated into nanoprobes involving nucleic acid hybridization on fluorescent nanodiamonds, allowing for the monitoring of hybridization dynamics within living cells. While specific direct mentions of 6-FAM in cutting-edge single-molecule detection and super-resolution microscopy are less prevalent compared to some other advanced fluorophores, the general advancements in fluorescent probe design for these techniques, particularly those focusing on improved photostability and brightness, suggest a strong potential for next-generation 6-FAM derivatives or its integration into such high-resolution imaging systems.

Potential for 6-FAM in Novel Analytical Tools and Research Instrumentation

The robust fluorescent properties of 6-FAM make it highly suitable for integration into and advancement of novel analytical tools and research instrumentation.

In microfluidics and lab-on-a-chip devices , which are critical for miniaturized assays and point-of-care (POC) diagnostics, 6-FAM's characteristics are well-suited for precise fluidic control and optical detection. The ability to quantify analytes in small volumes with high sensitivity makes 6-FAM a key component in developing compact and efficient diagnostic platforms. For flow cytometry , fluorescein derivatives, including 6-FAM, are routinely used to label and track cells in various applications. Emerging technologies, such as smartphone-based fluorescence microscopes integrated with microfluidic channels, demonstrate the potential for portable flow cytometry applications, expanding accessibility and utility.

The increasing demand for rapid, cost-effective, and portable diagnostic solutions positions 6-FAM prominently in point-of-care (POC) diagnostics . Fluorescence immunoassays, which can leverage 6-FAM as a fluorescent marker, are already employed in clinical diagnostics, drug monitoring, and environmental analysis, providing fast and precise results. Miniaturized fluorescence-based biosensing systems, often incorporating microfluidics and portable readers, are being developed for applications like rapid multi-allergen screening, offering significant advantages in terms of size, cost, and readout time compared to traditional laboratory methods. Furthermore, novel fluorescein-switching-based lateral flow assays are being explored for nucleic acid detection in POC settings, highlighting 6-FAM's adaptability in developing user-friendly and highly sensitive diagnostic tools. The continuous development of "next-generation fluorescent probes" and improved microscopic devices actively incorporates fluorophores like 6-FAM as central components for advancing research and diagnostic capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.